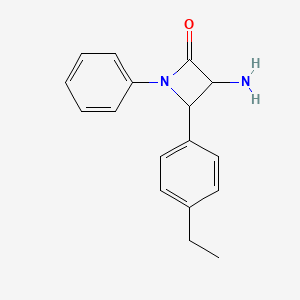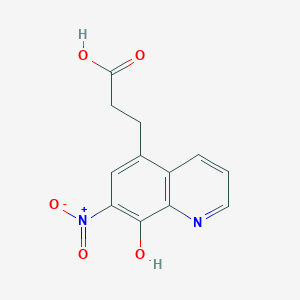
6-Chloro-5-fluoro-3-hydroxy-3-(2-oxopropyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-fluoro-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a synthetic organic compound belonging to the indolin-2-one family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoro-3-hydroxy-3-(2-oxopropyl)indolin-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5-fluoro-3-hydroxy-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol .
Applications De Recherche Scientifique
6-Chloro-5-fluoro-3-hydroxy-3-(2-oxopropyl)indolin-2-one has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an inhibitor of nitric oxide production, which is relevant in the treatment of inflammatory diseases.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-5-fluoro-3-hydroxy-3-(2-oxopropyl)indolin-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit nitric oxide production by interfering with the activity of nitric oxide synthase . This inhibition can modulate inflammatory responses and has potential therapeutic implications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-3-(2-oxopropyl)indolin-2-one: Lacks the chloro and fluoro substituents but shares the core structure.
6-Chloro-5-fluoroindolin-2-one: Similar structure but lacks the hydroxy and oxopropyl groups.
Uniqueness
6-Chloro-5-fluoro-3-hydroxy-3-(2-oxopropyl)indolin-2-one is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and biological activity. The combination of chloro, fluoro, and hydroxy groups enhances its potential for diverse applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C11H9ClFNO3 |
|---|---|
Poids moléculaire |
257.64 g/mol |
Nom IUPAC |
6-chloro-5-fluoro-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one |
InChI |
InChI=1S/C11H9ClFNO3/c1-5(15)4-11(17)6-2-8(13)7(12)3-9(6)14-10(11)16/h2-3,17H,4H2,1H3,(H,14,16) |
Clé InChI |
UMWAPELVIFUJEA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1(C2=CC(=C(C=C2NC1=O)Cl)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11853701.png)
![3-(4-Fluorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11853704.png)



![4-(4-Chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B11853748.png)



![4-Chloro-1-(2-methylpropyl)imidazo[1,2-A]quinoxaline](/img/structure/B11853776.png)
